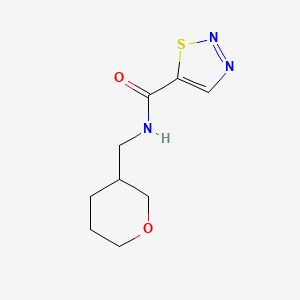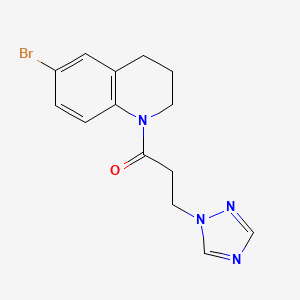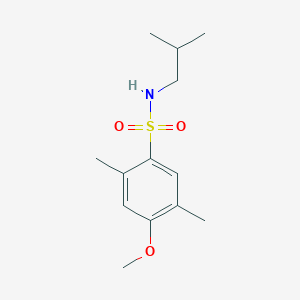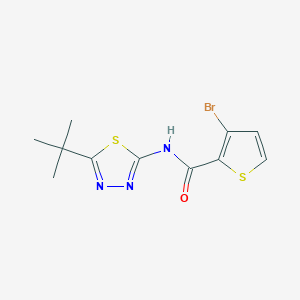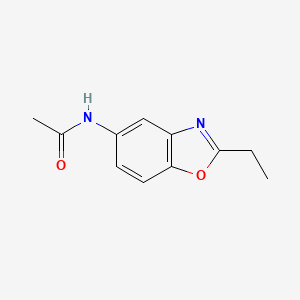![molecular formula C10H9N5O3 B7530344 N-[(2-nitrophenyl)methyl]-2H-triazole-4-carboxamide](/img/structure/B7530344.png)
N-[(2-nitrophenyl)methyl]-2H-triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(2-nitrophenyl)methyl]-2H-triazole-4-carboxamide, commonly known as NTCA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. NTCA is a triazole-based chemical compound that has been synthesized through various methods and is currently being studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in laboratory experiments.
科学的研究の応用
NTCA has been studied for its potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. NTCA has been shown to exhibit antibacterial, antifungal, and antitumor activities in vitro, making it a promising candidate for the development of new drugs. Additionally, NTCA has been studied for its potential use as a fluorescent probe for the detection of metal ions, such as copper and zinc, in biological samples.
作用機序
The exact mechanism of action of NTCA is still under investigation, but it has been suggested that NTCA may inhibit the activity of enzymes involved in the biosynthesis of nucleic acids, such as DNA and RNA. NTCA has also been shown to interact with metal ions, such as copper and zinc, which may play a role in its biological activity.
Biochemical and Physiological Effects:
NTCA has been shown to exhibit a range of biochemical and physiological effects, including antibacterial, antifungal, and antitumor activities. Additionally, NTCA has been shown to exhibit fluorescent properties, making it a potential candidate for use as a fluorescent probe in biological samples.
実験室実験の利点と制限
NTCA has several advantages for use in laboratory experiments, including its low toxicity and ease of synthesis. However, NTCA also has some limitations, including its limited solubility in water and its potential to exhibit non-specific binding to biological molecules.
将来の方向性
There are several future directions for research on NTCA, including the development of new synthetic methods for NTCA and the investigation of its potential applications in drug development and as a fluorescent probe for the detection of metal ions in biological samples. Additionally, further studies are needed to elucidate the mechanism of action of NTCA and its potential effects on cellular processes.
合成法
NTCA can be synthesized through various methods, including the reaction of 2-nitrobenzyl bromide with 4-amino-1,2,4-triazole in the presence of a base, such as potassium carbonate or sodium hydroxide. Another method involves the reaction of 2-nitrobenzaldehyde with 4-amino-1,2,4-triazole in the presence of acetic anhydride and a catalyst, such as pyridine. The resulting product is purified through recrystallization or column chromatography to obtain pure NTCA.
特性
IUPAC Name |
N-[(2-nitrophenyl)methyl]-2H-triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N5O3/c16-10(8-6-12-14-13-8)11-5-7-3-1-2-4-9(7)15(17)18/h1-4,6H,5H2,(H,11,16)(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAEPZKPRNIXYGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=NNN=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


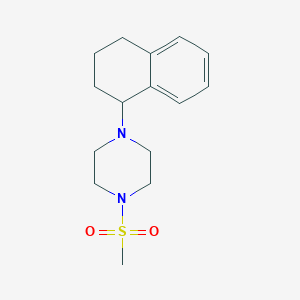
![N-(1,4-dioxan-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B7530275.png)

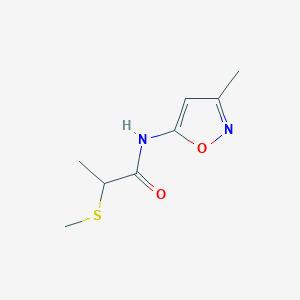
![5-bromo-2-methyl-N-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]aniline](/img/structure/B7530290.png)
![N-[(5-methylthiophen-2-yl)methyl]quinoxalin-2-amine](/img/structure/B7530292.png)
![2-[1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl]acetamide](/img/structure/B7530301.png)
![N-(cyclopropylmethyl)-N-methyl-5,9-dithia-1,7-diazatricyclo[6.3.0.02,6]undeca-2(6),3,7,10-tetraene-4-carboxamide](/img/structure/B7530311.png)
